

G907 Series Adhesives: A Technical Guide for Bonding Dissimilar Materials in Research

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Compound of Interest

Compound Name: G907

Cat. No.: B1654381

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The **G907** series of adhesives are two-part epoxy systems designed for structural bonding applications. This guide provides a detailed overview of their properties, application protocols, and selection criteria for researchers and scientists working with dissimilar materials.

Core Properties of G907 Adhesives

The **G907** series includes several variants, each formulated to meet specific performance requirements. The properties of three common variants, **G907-05**, **G907-24**, and **G907-27**, are summarized below.

Property	G907-05	G907-24	G907-27
Color (Mixed)	Light Yellow[1]	Transparent	Amber[2]
Mixed Viscosity (cps)	4,000[1]	12,000	37,000[2]
Specific Gravity	1.20[1]	1.20	1.10[2]
Mix Ratio by Weight (Resin/Hardener)	110/93[1]	100/25	1[2]
Hardness (Shore D)	72D[1]	88	80[2]
Operating Temperature (°C)	-60 to +120[1]	-55 to +130	-65 to +110[2]
Glass Transition Temperature (°C)	25[1]	Not Specified	Not Specified
Lap Shear (Aluminum to Aluminum)	200 psi[1]	Not Specified	2000 psi[2]
Pot Life	5 minutes[1]	20 minutes	60 minutes[2]
Cure Time (at 25°C)	Not Specified	24 hours	24 - 72 hours[2]
Cure Time (at 65°C)	Not Specified	4 hours	4 hours[2]
Percent Solids	100%[1]	100%	Not Specified

Experimental Protocol for Bonding Dissimilar Materials with G907 Adhesives

The following is a general protocol for using **G907** series adhesives. It is recommended to consult the specific technical data sheet for the variant being used.

1. Surface Preparation:

- Clean the surfaces of the substrates to be bonded to remove any dust, grease, oil, or other contaminants.

- For non-porous surfaces like metals and plastics, abrade the surface using sandpaper or grit blasting to increase surface area and improve adhesion.
- Degrease the surfaces after abrading using a suitable solvent, such as acetone or isopropanol.
- Allow the solvent to fully evaporate before applying the adhesive.

2. Adhesive Mixing:

- Dispense the resin and hardener in the correct ratio as specified in the technical data sheet (e.g., 110/93 by weight for **G907-05**).
- Mix the two components thoroughly until a uniform color and consistency are achieved. Be careful not to entrap excessive air during mixing.
- Note the pot life of the mixed adhesive and ensure the application is completed within this time.

3. Adhesive Application:

- Apply a thin, uniform layer of the mixed adhesive to one of the prepared surfaces.
- For bonding dissimilar materials, it is crucial to ensure complete wetting of both surfaces with the adhesive.

4. Assembly and Clamping:

- Join the two substrates carefully, applying gentle pressure to squeeze out any trapped air and excess adhesive.
- Clamp the assembled parts to maintain alignment and constant pressure during the curing process. The clamping pressure should be sufficient to ensure intimate contact between the surfaces without starving the bond line of adhesive.

5. Curing:

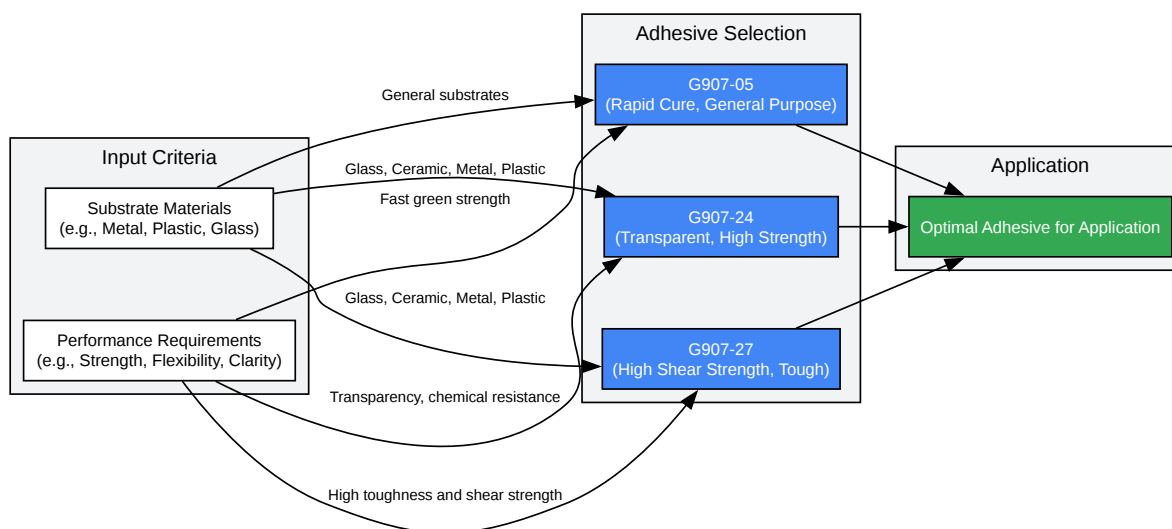
- Allow the adhesive to cure at the recommended temperature and time. The **G907** series can cure at room temperature, but elevated temperatures can accelerate the curing process.[2]
- Refer to the technical data sheet for specific cure schedules. For example, **G907-24** cures in 24 hours at 25°C or 4 hours at 65°C.

6. Post-Cure and Testing:

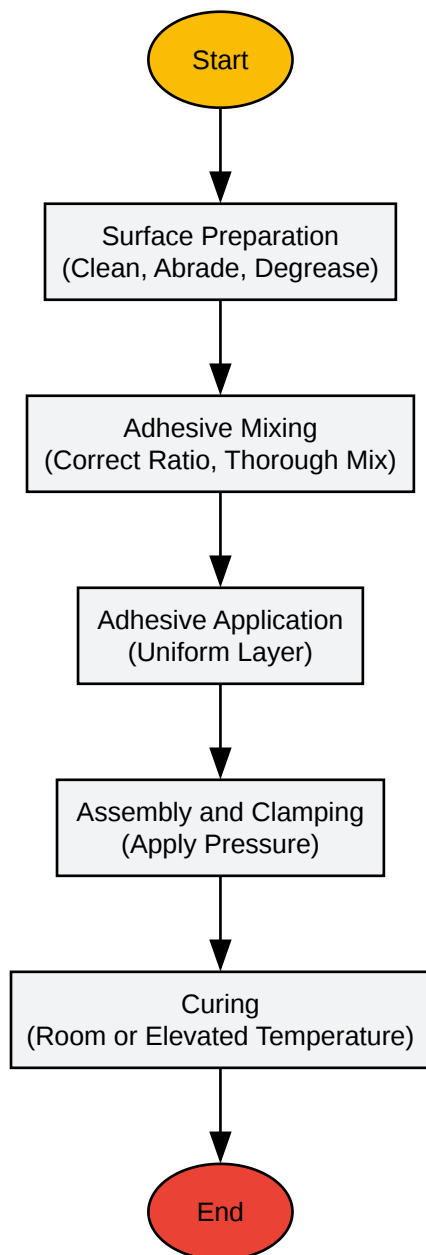
- Once the adhesive is fully cured, remove the clamps.
- Allow the bonded assembly to condition at room temperature for 24 hours before subjecting it to any mechanical testing or service loads.

Visualizing Workflows and Chemistry

To aid in the selection and application of **G907** adhesives, the following diagrams illustrate key decision-making processes and chemical mechanisms.

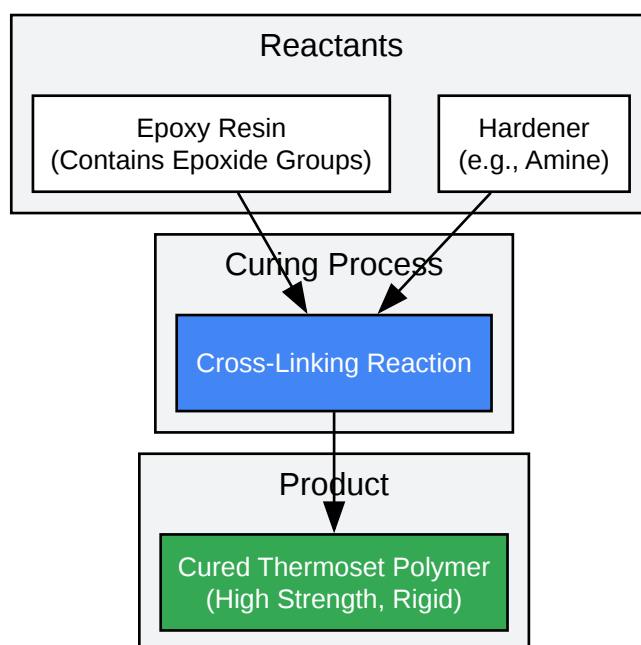


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G907 Adhesive Selection Workflow

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General Adhesive Application Workflow



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Epoxy Adhesive Curing Mechanism

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References

- 1. NGAC G907-05 — NextGen Adhesives | Fiber Optic, Electronic, Medical, and Custom Adhesive Solutions [nextgenadhesives.com]
- 2. lookpolymers.com [lookpolymers.com]
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